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2H-Pyrrol-2-one, 3,4-dihydro-

Cat. No.: B3353527
CAS No.: 55047-80-8
M. Wt: 83.09 g/mol
InChI Key: OKDGPOCKHMGDQY-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These motifs are of immense importance and are ubiquitously present in natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgopenmedicinalchemistryjournal.commdpi.com Their prevalence in biologically active molecules is particularly noteworthy; a significant percentage of FDA-approved small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.comencyclopedia.pub This is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding, and their capacity to serve as rigid scaffolds for the precise spatial arrangement of functional groups. encyclopedia.pub

Overview of 2H-Pyrrol-2-one Scaffold Architectures and Related Dihydropyrrolones

2H-Pyrrol-2-ones represent a class of γ-lactams, which are five-membered cyclic amides. These structures are integral components of numerous natural products and biologically active molecules and serve as crucial intermediates in organic synthesis. sioc-journal.cn The dihydro derivatives of 2H-pyrrol-2-one, known as dihydropyrrolones, exist in three potential isomeric forms: 1,5-dihydro-2H-pyrrol-2-one, 3,4-dihydro-2H-pyrrol-2-one, and 4,5-dihydro-2H-pyrrol-2-one. researchgate.net The specific compound of focus, 3,4-dihydro-2H-pyrrol-2-one, is also known as 1-pyrroline-5-one.

The dihydropyrrolone scaffold is structurally related to furanones, with the cyclic ester group of the furanone replaced by a more stable cyclic amide (lactam) moiety. mdpi.com This structural modification has inspired the synthesis of a wide array of dihydropyrrolone analogues. ucc.ienih.gov Research has demonstrated that substitutions at various positions on the dihydropyrrolone ring significantly influence the molecule's biological activity. For instance, the introduction of different substituents at the N-1, C-3, C-4, and C-5 positions has been explored to modulate their properties as quorum sensing inhibitors. mdpi.comresearchgate.net The development of synthetic strategies, such as multicomponent reactions and transition-metal catalysis, has greatly expanded the accessible chemical space of substituted dihydropyrrolones. researchgate.netresearchgate.net

Historical Context of Academic Inquiry into 2H-Pyrrol-2-one, 3,4-dihydro-

The academic interest in dihydropyrrolones, including the 3,4-dihydro isomer, can be traced back to the discovery of naturally occurring halogenated furanones from the marine alga Delisea pulchra. ucc.ienih.gov These natural products were found to possess potent inhibitory activity against bacterial quorum sensing, a cell-to-cell communication process. This discovery in the late 20th century sparked significant interest in developing synthetic analogues with improved stability and efficacy. ucc.ie

Chemists began to investigate isosteric replacements for the furanone core, leading to the exploration of dihydropyrrolones and thiophenones. ucc.ienih.gov The rationale was that the lactam group in dihydropyrrolones would be less susceptible to hydrolysis than the lactone in furanones, potentially leading to more robust drug candidates. mdpi.com Over the past two decades, research has intensified, focusing on the development of efficient synthetic methodologies to create libraries of substituted dihydropyrrolones. researchgate.netresearchgate.net These studies have been crucial in elucidating structure-activity relationships and identifying compounds with potential applications. mdpi.comresearchgate.net While early research was often inspired by natural products, the field has matured to include a wide range of synthetic strategies and applications beyond quorum sensing inhibition. acs.orgnih.gov

Compound Data Tables

Below are tables detailing the chemical properties and related structures of the discussed compounds.

Table 1: Chemical Properties of 3,4-dihydro-2H-pyrrole and its Derivatives

PropertyValue (for 3,4-dihydro-2H-pyrrole)Source
IUPAC Name3,4-dihydro-2H-pyrrole foodb.ca
Synonyms1-Pyrroline, Δ¹-Pyrroline foodb.cachemicalbook.com
Chemical FormulaC₄H₇N foodb.ca
Average Molecular Weight69.1051 g/mol foodb.ca
Monoisotopic Molecular Weight69.057849229 Da foodb.ca
pKa (Strongest Basic)8.68 foodb.ca
Polar Surface Area12.36 Ų foodb.ca
OdorSpermous chemicalbook.com

Table 2: Examples of Substituted Dihydropyrrolone Derivatives

Compound NameMolecular FormulaKey Structural FeaturesResearch ContextSource
1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanoneC₆H₉NOAcetyl group at the 1-position of the pyrroline (B1223166) ring.Building block in organic synthesis.
3,4-dichloro-1,5-dihydro-2H-pyrrol-2-oneC₄H₃Cl₂NODichloro substitution on the pyrrolone ring.Chemical intermediate. nih.gov
3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivativesVariesThiophene group at C-3 and a hydrazone moiety.Investigated as potential fungicides. nih.gov
5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-onesVariesHydroxyl and aryl groups at C-5, aryl at C-3.Studied for antiestrogenic effects. nih.gov
(3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonatesVariesPhenylcarbamoyl and phosphonate (B1237965) groups.Developed as imidazoline (B1206853) I₂ receptor ligands. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO B3353527 2H-Pyrrol-2-one, 3,4-dihydro- CAS No. 55047-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGPOCKHMGDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480264
Record name 2H-Pyrrol-2-one, 3,4-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55047-80-8
Record name 2H-Pyrrol-2-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h Pyrrol 2 One, 3,4 Dihydro and Its Functionalized Derivatives

Classical Approaches to Dihydropyrrolone Ring Systems

Traditional methods for constructing the 3,4-dihydro-2H-pyrrol-2-one ring often rely on the cyclization of acyclic precursors and condensation reactions. These foundational strategies have been instrumental in accessing a variety of substituted dihydropyrrolones.

Cyclization Reactions of Precursors (e.g., Nitro Ketones, Amino-Oxonitriles)

The intramolecular cyclization of functionalized linear precursors is a cornerstone in the synthesis of dihydropyrrolones. Nitro ketones, in particular, have proven to be versatile starting materials. A notable approach involves the reductive cyclization of γ-nitro ketones. For instance, the hydrogenation of γ-nitro ketones, which are accessible through Michael addition of nitroalkanes to α,β-unsaturated ketones, can be catalyzed by various systems. One effective method employs a nickel on silica (B1680970) (Ni/SiO₂) catalyst, which facilitates both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the 3,4-dihydro-2H-pyrrole ring. researchgate.netnih.gov This process is highly efficient, with water being the only byproduct. nih.gov The reaction demonstrates broad scope, tolerating a variety of substituents on the ketone, aldehyde, and nitroalkane precursors. nih.gov

Another classical precursor for dihydropyrrolone synthesis involves amino-oxonitriles. The cyclocondensation of enones with aminoacetonitrile (B1212223) furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net This reaction can be effected by refluxing a mixture of the enone and aminoacetonitrile hydrochloride in pyridine. researchgate.net The resulting dihydropyrrole-2-carbonitriles can then be further manipulated to afford various functionalized pyrrole (B145914) derivatives. researchgate.net

Condensation Reactions in Pyrrolone Synthesis

Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including dihydropyrrolones. The Paal-Knorr synthesis, a classical method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While this method primarily yields fully aromatic pyrroles, variations and related condensation strategies can be adapted to produce dihydropyrrolone derivatives.

For example, a one-step synthesis of 3,5-dihydro-2H-pyrrolo[3,4-d]oxazoles involves a process that includes a Paal-Knorr type condensation as one of the key steps. This reaction proceeds through the regiospecific addition of ketoaldehydes to 2-aroylaziridines followed by condensation with primary amines.

Modern Catalytic Strategies for Dihydropyrrolone Assembly

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods for the efficient and selective assembly of heterocyclic scaffolds. These modern strategies offer advantages in terms of milder reaction conditions, higher atom economy, and the ability to introduce chirality.

Transition Metal-Catalyzed Synthesis (e.g., Palladium, Copper, Iridium, Rhodium)

Transition metals have emerged as powerful catalysts for a wide array of organic transformations, including the synthesis of dihydropyrrolones.

Palladium: Palladium catalysts are extensively used in cross-coupling reactions. In the context of dihydropyrrolone synthesis, the Sonogashira cross-coupling reaction has been employed to introduce acetylene (B1199291) substituents onto brominated dihydropyrrolone precursors. nih.gov This reaction typically utilizes a palladium catalyst, such as PdCl₂(PPh₃)₂, in conjunction with a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and the brominated dihydropyrrolone. nih.gov

Copper: Copper-catalyzed reactions have also found application in the synthesis of pyrrole derivatives. For instance, an efficient and convenient copper-catalyzed Clauson-Kass reaction of 2,5-dimethoxytetrahydrofuran (B146720) with amines in aqueous media has been developed for the synthesis of N-arylpyrroles. researchgate.net Copper catalysis also enables the C-alkylation of nitroalkanes with α-bromonitriles, providing access to β-cyanonitroalkanes which can be precursors for dihydropyrrolones. nih.gov

Iron: Iron-mediated C-H functionalization of unactivated alkynes has been developed for the synthesis of derivatized dihydropyrrolones. nih.gov This method allows for the regioselective propargylic C-H functionalization to form cyclic organoiron species, which can then be converted to densely substituted dihydropyrrolone scaffolds. nih.gov

Rhodium: Rhodium catalysts have been utilized in the synthesis of pyrrolines through the hydroamination of alkynes. nih.gov Cationic rhodium complexes with bidentate N,N'-pyrazolyl-triazolyl ligands are effective for this transformation. nih.gov Additionally, rhodium(II) catalysts can be used for the synthesis of pyrroles from dienyl azides. organic-chemistry.org

Organocatalytic and Acid/Base-Mediated Cyclizations

In recent years, organocatalysis has become a significant tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules.

Organocatalysis: Organocatalytic approaches have been successfully applied to the synthesis of pyrroles and their dihydro derivatives. nih.gov For instance, a two-step strategy involving the reaction of succinaldehyde (B1195056) with N-PMP aldimines in the presence of an organocatalyst, followed by acid-catalyzed cyclization and aromatization, yields substituted pyrroles. nih.gov

Acid/Base-Mediated Cyclizations: Acid and base catalysis plays a crucial role in many cyclization reactions leading to dihydropyrrolones. Acid-catalyzed condensation of phenylacetones with glyoxylic acid can produce 5-hydroxyfuranones, which are key intermediates that can be converted to 5-methylene-4-phenyl-1,5-dihydro-2H-pyrrol-2-ones. nih.gov Lewis acid-mediated cyclization has also been reported for the synthesis of related heterocyclic structures. rsc.orgsemanticscholar.org Base-mediated processes are also common, such as the use of triethylamine (B128534) in the chemoselective coupling of enals to yield dihydropyranones, a related heterocyclic system.

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis represent emerging and sustainable strategies for organic synthesis. These methods utilize light or electricity, respectively, to drive chemical reactions.

Photocatalysis: The synthesis of dihydropyrrolones and related pyrrolines has been achieved using photocatalytic methods. A continuous flow photocatalyzed formal (3+2) cycloaddition of 2H-azirines and enones has been reported to afford Δ¹-pyrrolines. schenautomacao.com.br This method offers short reaction times and straightforward access to polysubstituted pyrrolines. schenautomacao.com.br Visible-light-mediated photocatalysis with a ruthenium catalyst has also been employed for the [3+2] cycloaddition of aziridines with activated alkynes to produce polysubstituted pyrrolidines. organic-chemistry.org

Electrocatalysis: While less common, electrocatalytic methods are also being explored for the synthesis of heterocyclic compounds. These approaches offer a green alternative to traditional chemical oxidants and reductants.

Data Tables

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Dihydropyrrolone Derivatives

Catalyst SystemStarting MaterialsProductYield (%)Reference
PdCl₂(PPh₃)₂/CuI5-(bromomethylene) DHPs, PhenylacetyleneAcetylene-substituted DHPs35-90 nih.gov
Ni/SiO₂γ-Nitro ketones3,4-dihydro-2H-pyrrolesGood to excellent researchgate.netnih.gov
Iron ComplexDialkylalkynesDihydropyrrolonesNot specified nih.gov
Rhodium ComplexAlkynes1-PyrrolinesNot specified nih.gov

Table 2: Examples of Organocatalytic and Acid/Base-Mediated Synthesis

Catalyst/ReagentStarting MaterialsProductYield (%)Reference
OrganocatalystSuccinaldehyde, N-PMP aldiminesSubstituted pyrroles58-82 nih.gov
Sulfuric AcidPhenylacetones, Glyoxylic acid5-hydroxyfuranones (intermediate)Not specified nih.gov
PiperidineAldehyde, Ethylcyanoacetate, Guanidine nitrateDihydropyrimidinonesGood nih.gov

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures from simple starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. The synthesis of the 2H-Pyrrol-2-one, 3,4-dihydro- scaffold and its functionalized derivatives has greatly benefited from the application of MCRs.

One-Pot Synthesis Protocols

One-pot syntheses of 3,4-dihydro-2H-pyrrole derivatives have been developed that allow for the flexible introduction of various substitution patterns using inexpensive and readily available starting materials nih.govuci.edu. A notable example involves a four-component synthesis that utilizes a ketone, an aldehyde, and a nitroalkane, with water being the only byproduct uci.edu. This process begins with the formation of nitro ketones through aldol (B89426) condensation and Michael addition, followed by a hydrogenation and cyclization sequence to yield the desired 3,4-dihydro-2H-pyrrole core uci.edu. The use of heterogeneous catalysts, such as a reusable nickel catalyst, has been shown to be highly effective for the hydrogenation/cyclization step uci.edu.

Another versatile one-pot approach involves the reaction of α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes or β-pivaloxy-nitroalkanes to produce highly functionalized 2,3-dihydro-4-nitropyrroles wikipedia.org. This metal-free reaction proceeds with high stereoselectivity and demonstrates the power of MCRs in generating molecular complexity wikipedia.org.

A three-component, one-pot synthesis of polysubstituted pyrrole derivatives has also been described using nitro compounds, phenacyl bromide or its derivatives, and dialkyl acetylene dicarboxylates nih.gov. This reaction is efficiently catalyzed by indium metal powder in a dilute aqueous hydrochloric acid solution at room temperature nih.gov.

The following table summarizes representative one-pot synthetic protocols for 3,4-dihydro-2H-pyrrol-2-one derivatives.

Table 1: One-Pot Synthetic Protocols for 3,4-dihydro-2H-pyrrol-2-one Derivatives

Reactants Catalyst/Reagents Product Type Reference
Ketone, Aldehyde, Nitroalkane Ni/SiO₂ catalyst, H₂ Substituted 3,4-dihydro-2H-pyrroles uci.edu
α-Ketoamides, Amines, Aromatic Aldehydes, β-Nitroalkenes Metal-free Functionalized 2,3-dihydro-4-nitropyrroles wikipedia.org
Nitro compounds, Phenacyl bromide derivatives, Dialkyl acetylene dicarboxylates Indium metal powder, aq. HCl Polysubstituted pyrrole derivatives nih.gov
Phenylsulfonylacetonitrile, Aldehydes, N-(diphenylmethylene)glycine tert-butyl ester - 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters researchgate.net

Stereoselective and Diastereoselective Synthesis of 2H-Pyrrol-2-one Derivatives

The stereochemical control in the synthesis of 2H-Pyrrol-2-one, 3,4-dihydro- derivatives is crucial for their potential applications. Several stereoselective and diastereoselective MCRs have been developed to address this challenge.

A four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes or β-pivaloxy-nitroalkanes has been reported to yield 2,3-dihydro-4-nitropyrroles with a high degree of stereoselectivity wikipedia.org. This metal-free approach allows for the generation of multiple stereocenters in a single step wikipedia.org.

Furthermore, a novel three-step, four-transformation one-pot approach has been developed for the diastereoselective synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters researchgate.net. This method starts from commercially available phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester and proceeds with high diastereoselectivity researchgate.net.

Derivatization and Functionalization Strategies of the 2H-Pyrrol-2-one Core

The derivatization and functionalization of the pre-formed 2H-Pyrrol-2-one, 3,4-dihydro- core are essential for exploring the structure-activity relationships of this scaffold. Various synthetic strategies have been employed to introduce diverse substituents at different positions of the ring.

Substitution Reactions on Nitrogen Atom

The nitrogen atom of the 2H-Pyrrol-2-one, 3,4-dihydro- ring provides a convenient handle for introducing a variety of substituents. N-alkylation and N-arylation are common strategies to modify the properties of the core structure. While specific examples for the 3,4-dihydro-2H-pyrrol-2-one are not extensively detailed in the provided context, general methods for N-substitution of pyrroles and related lactams are well-established and can be applied.

Copper-catalyzed N-arylation, for instance, is a widely used method for forming C-N bonds with pyrroles and other N-heterocycles mdpi.commdpi.com. These reactions typically employ an aryl halide and a copper catalyst, often in the presence of a ligand, to achieve the desired transformation mdpi.commdpi.com. Similarly, N-alkylation can be achieved using various alkylating agents under basic conditions.

Introduction of Diverse Substituents via Carbon-Carbon Bond Formation

The introduction of carbon-based substituents onto the 2H-Pyrrol-2-one, 3,4-dihydro- core is a key strategy for expanding its structural diversity. Cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a versatile method for creating C-C bonds nih.govlibretexts.org. This reaction could be applied to a halogenated 3,4-dihydro-2H-pyrrol-2-one derivative to introduce various aryl or vinyl groups.

The Heck reaction, another palladium-catalyzed process, couples an alkene with an aryl or vinyl halide nih.govuci.edu. This reaction offers a route to introduce alkenyl substituents onto the pyrrolone ring.

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, provides a method for introducing alkynyl moieties nih.govrsc.org. These alkynyl groups can then be further elaborated, adding to the molecular complexity.

The following table provides an overview of potential C-C bond formation strategies.

Table 2: Potential Carbon-Carbon Bond Formation Strategies

Reaction Reactants Catalyst System Product Type Reference
Suzuki-Miyaura Coupling Halogenated pyrrolone, Organoboron reagent Palladium catalyst, Base Aryl/vinyl-substituted pyrrolone nih.govlibretexts.org
Heck Reaction Halogenated pyrrolone, Alkene Palladium catalyst, Base Alkenyl-substituted pyrrolone nih.govuci.edu
Sonogashira Coupling Halogenated pyrrolone, Terminal alkyne Palladium catalyst, Copper co-catalyst, Base Alkynyl-substituted pyrrolone nih.govrsc.org

Post-Cyclization Modifications and Transformations

Following the construction of the 2H-Pyrrol-2-one, 3,4-dihydro- ring, further modifications of the existing functional groups can be performed to generate additional derivatives. These transformations can include reductions, oxidations, and other functional group interconversions.

The carbonyl group of the pyrrolone ring is a key site for modification. Reduction of the lactam carbonyl can lead to the corresponding pyrrolidine (B122466) derivatives. Various reducing agents can be employed for this transformation, with the choice of reagent depending on the desired level of reduction and the presence of other functional groups wikipedia.org.

Oxidation reactions can also be employed to introduce new functionality or to modify existing substituents on the ring. For instance, if the pyrrolone ring contains oxidizable groups, these can be transformed to introduce new chemical handles for further derivatization.

Functional group interconversions of substituents on the ring can also be carried out. For example, a nitro group, introduced through MCRs as described in section 2.3.1, can be reduced to an amino group, which can then be further functionalized wikipedia.org.

Advanced Spectroscopic and Structural Characterization of 2h Pyrrol 2 One, 3,4 Dihydro and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,4-dihydro-2H-pyrrol-2-one derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while 2D NMR techniques establish connectivity between them.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. The protons on the saturated carbons (C3 and C4) of the pyrrolidin-2-one ring typically appear as multiplets in the aliphatic region. For instance, in 1,5-substituted pyrrolidin-2-ones, the methylene (B1212753) protons at C3 and C4 show signals around 2.8-3.1 ppm and 2.9-3.1 ppm, respectively nih.gov. In some polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, the methylene protons of an ethoxycarbonyl group at the C4 position can be diastereotopic, appearing as two distinct doublet of quartets instead of a single quartet nih.gov.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (up to 200 ppm), which often allows for the resolution of every carbon signal acgpubs.org. The carbonyl carbon (C2) of the lactam ring is highly deshielded and characteristically appears far downfield, typically in the range of δ 172-175 ppm nih.govjst-ud.vnnih.gov. The saturated carbons of the ring (C3 and C4) resonate at higher fields, for example, at approximately 31.0 ppm and 28.8 ppm for a 1,5-disubstituted analogue nih.gov.

2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to definitively assign proton and carbon signals. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular structure and confirm the substitution pattern jst-ud.vn. For example, HMBC can show correlations between the C5 proton and carbons in an N-aryl substituent, confirming the connectivity jst-ud.vn. Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry of substituents by identifying protons that are close in space nih.gov.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 3,4-dihydro-2H-pyrrol-2-one Analogues

Compound / Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Source
1-(2,6-dimethoxyphenyl)-5-(naphthalen-1-yl)pyrrolidin-2-one nih.gov
C=O (C2) - 175.2 nih.gov
C3-H₂ 2.83-3.08 (m) 31.0 nih.gov
C4-H₂ 2.90-3.10 (m) 28.8 nih.gov
C5-H 6.28 (t) 62.8 nih.gov
N-(tert-butyl)-2-(7-methoxy-9-methyl-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide nih.gov
C=O (C1) - 168.5 nih.gov
C3-H₂ 4.59 (s) 49.3 nih.gov
4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione jst-ud.vn
C=O (C2) - 165.83 jst-ud.vn
C=O (C3) - 175.34 jst-ud.vn
C5-H 5.81 (s) 61.13 jst-ud.vn

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula.

For various derivatives of 3,4-dihydro-2H-pyrrol-2-one, HRMS is routinely used to match the experimentally observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ to the calculated exact mass, typically with an error of less than 5 ppm nih.govjst-ud.vnnih.gov. This high accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation analysis of pyrrole (B145914) derivatives provides insight into their structural stability and can help identify characteristic substructures. The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring nih.gov. For the 3,4-dihydro-2H-pyrrol-2-one core, fragmentation is expected to initiate at the lactam ring. Common fragmentation patterns in related heterocyclic systems involve the loss of small neutral molecules such as CO, H₂O, or cleavage of side chains nih.gov. Under collision-induced dissociation (CID), the fragmentation can proceed via ring-opening followed by subsequent cleavages, providing valuable information for structural confirmation.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected 3,4-dihydro-2H-pyrrol-2-one Analogues

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Source
1-(2,6-dimethoxyphenyl)-5-(4-nitrophenyl)pyrrolidin-2-one C₁₈H₁₉N₂O₅⁺ 359.1288 359.1288 nih.gov
4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one C₁₈H₁₅N₂O₅⁺ 339.0981 339.0982 jst-ud.vn
N-(tert-butyl)-2-(7-methoxy-9-methyl-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide C₂₁H₂₈N₃O₃⁺ 370.2131 370.2135 nih.gov
N-(tert-butyl)-2-(7-chloro-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide C₂₅H₂₇ClN₃O₂⁺ 436.1792 436.1786 nih.gov

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds.

For the 3,4-dihydro-2H-pyrrol-2-one scaffold, the most prominent absorption band is the carbonyl (C=O) stretching vibration of the γ-lactam ring. This peak is typically strong and appears in the region of 1670-1710 cm⁻¹ nih.gov. The exact frequency can be influenced by ring strain, hydrogen bonding, and substitution. Another key feature is the C-N stretching vibration, which can be observed in the fingerprint region. If the nitrogen atom is unsubstituted (N-H), a characteristic N-H stretching band will appear in the region of 3200-3400 cm⁻¹ biocompare.com. The spectrum will also show C-H stretching vibrations for the aliphatic CH₂ groups of the ring, typically just below 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for 3,4-dihydro-2H-pyrrol-2-one Analogues

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
Lactam Carbonyl C=O stretch 1670 - 1710 nih.gov
Amine N-H stretch (unsubstituted) 3200 - 3400 biocompare.com
Aliphatic C-H C-H stretch 2850 - 3000 nih.gov
Amide C-N C-N stretch 1190 - 1200 biocompare.com

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light. UV-Vis spectroscopy measures the absorption of light, while fluorescence spectroscopy measures the emission of light from an excited electronic state biocompare.comnih.gov.

The 3,4-dihydro-2H-pyrrol-2-one core contains a saturated alkyl chain and an amide chromophore (-C(=O)N-). The amide group typically exhibits two main absorption bands in the UV region. The first is a weak n→π* transition occurring at longer wavelengths (around 210-230 nm) and a much stronger π→π* transition at shorter wavelengths (below 200 nm). The precise position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the nature of substituents attached to the lactam ring proteus-instruments.com. Aromatic substituents can introduce additional absorption bands at longer wavelengths, often above 250 nm, corresponding to the electronic transitions within the aromatic ring.

Fluorescence is generally weak or non-existent for simple, saturated lactams. However, the introduction of fluorophores, such as aromatic or extended π-conjugated systems, as substituents can impart fluorescent properties to the molecule. In such cases, the emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The sensitivity and specificity of fluorescence make it a valuable tool for specific applications, though UV-Vis remains a more common method for routine analysis and quantification biocompare.com.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides unambiguous information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

The crystal structure of a molecule reveals how it packs in the solid state, which is governed by intermolecular forces such as hydrogen bonding and π-π stacking interactions nih.govmdpi.com. For derivatives of 3,4-dihydro-2H-pyrrol-2-one, X-ray analysis can confirm the conformation of the five-membered ring (which is often in an envelope or twisted conformation) and the orientation of its substituents. For example, the structure of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, a related synthetic cathinone, was confirmed by single-crystal X-ray diffraction, which revealed details about hydrogen bonding between the cation, the chloride anion, and water molecules, as well as π-π stacking and edge-to-π interactions between the phenyl rings nih.gov. The structure of a 1,5-substituted pyrrolidin-2-one was unambiguously confirmed by this method, providing definitive proof of its chemical identity and stereochemistry nih.gov.

Table 4: Example of Crystallographic Data for a Pyrrolidin-2-one Analogue

Parameter Value Source
Compound 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride hemihydrate nih.gov
Formula C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O nih.gov
Crystal System Monoclinic
Space Group P2₁/n
Temperature 100 K nih.gov
Radiation Cu Kα nih.gov
Intermolecular Interactions Hydrogen bonding, π-π stacking nih.gov

Computational and Theoretical Investigations of 2h Pyrrol 2 One, 3,4 Dihydro Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and stability of 3,4-dihydro-2H-pyrrol-2-one systems. These calculations provide a fundamental understanding of the molecule's properties by solving approximations of the Schrödinger equation.

DFT methods are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity.

Table 1. Calculated Global Reactivity Descriptors for Substituted Pyrroles Using DFT.
CompoundChemical Hardness (η)Electrophilicity Index (ω)Relative Stability (kcal/mol)
Pyrrole (B145914)HighLowReference
3-ChloropyrroleMediumMedium0.00
2-ChloropyrroleMediumMedium+0.51
2,4-DichloropyrroleLowHigh0.00
2,3-DichloropyrroleLowHigh+0.76
2,3,4,5-TetrachloropyrroleVery LowVery High-

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge distribution, delocalization, and intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. These computational tools provide a detailed electronic picture that helps rationalize the observed chemical behavior of 3,4-dihydro-2H-pyrrol-2-one systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the complex mechanisms of chemical reactions involving 3,4-dihydro-2H-pyrrol-2-one. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways, from reactants to products, and understand the factors that control reaction outcomes.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along the reaction coordinate. DFT calculations are commonly used to locate the geometry of these transient species and calculate their activation energies (ΔG‡). A lower activation energy corresponds to a faster reaction rate.

For reactions involving 3,4-dihydro-2H-pyrrol-2-one derivatives, such as cycloadditions or nucleophilic additions, computational analysis can reveal the step-by-step process of bond formation and cleavage. dtic.mil By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy landscape can be constructed. This landscape provides a visual representation of the reaction pathway, helping to determine whether a reaction is kinetically or thermodynamically controlled. dtic.mil For example, in multicomponent reactions that form polysubstituted 3-hydroxy-3-pyrroline-2-ones, computational results can propose a plausible mechanism, showing that the main product is formed favorably via the pathway with the lowest activation energy barrier. dtic.mil

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects, either implicitly, by treating the solvent as a continuous medium (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

These models can predict how the polarity and specific interactions of the solvent (like hydrogen bonding) stabilize or destabilize reactants, transition states, and products, thereby altering the energy landscape. uj.edu.pl For instance, computational studies on hydrogen atom transfer (HAT) reactions have demonstrated that solvent-radical interactions can significantly influence reactivity. uj.edu.pl The table below illustrates how different solvents can affect the equilibrium (KS) and rate constants (kpS) of a reaction, highlighting the crucial role of the solvent environment. uj.edu.pl

Table 2. Effect of Different Solvents on Reaction Constants.
CosolventHydrogen Bond Acidity (β2H)Equilibrium Constant (KS, M-1)Rate Constant (kpS, M-1s-1)
MeOH0.415090
MeCN0.4470130
Pyridine0.623 x 1055
DABCO~0.703 x 1060.1
DMSO0.782.0 x 10320

By simulating reactions in different solvents, researchers can predict optimal reaction conditions and gain a deeper understanding of the underlying mechanistic details.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the prediction of various spectroscopic properties of 3,4-dihydro-2H-pyrrol-2-one, which can be invaluable for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) theory. researchgate.net These calculations, often performed on DFT-optimized geometries, can predict the entire NMR spectrum. By comparing calculated spectra with experimental ones, it is possible to confirm molecular structures, assign stereochemistry, and analyze conformational preferences. github.io For complex molecules, Boltzmann-weighting the calculated spectra of different stable conformers can provide a final spectrum that closely matches experimental results. github.io

IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to atomic positions. dtic.mil These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Theoretical IR spectra help in the assignment of experimental absorption bands to specific molecular vibrations, such as C=O or N-H stretching modes in the 3,4-dihydro-2H-pyrrol-2-one ring. uj.edu.pl Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational methods and anharmonicity, improving the agreement with experimental data. nih.gov

UV-Vis Spectroscopy: Electronic excitations, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netmdpi.com These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. mdpi.com TD-DFT is useful for understanding the electronic transitions within the molecule, such as n→π* or π→π* transitions associated with the lactam chromophore in the pyrrolone ring. researchgate.net

Structure-Reactivity Relationships and Selectivity Studies

Computational methods are instrumental in establishing quantitative structure-reactivity relationships (QSRRs) and understanding the origins of selectivity in reactions involving 3,4-dihydro-2H-pyrrol-2-one. By systematically modifying the structure of the molecule in silico and calculating its reactivity descriptors, researchers can build models that predict the behavior of new derivatives.

For example, DFT calculations can elucidate how the electronic and steric properties of substituents at various positions on the pyrrolone ring influence its reactivity towards electrophiles or nucleophiles. As previously discussed, descriptors like the electrophilicity index can quantify these relationships. nih.gov

Computational modeling is also crucial for explaining regioselectivity and stereoselectivity. By comparing the activation barriers for different reaction pathways leading to various possible products, the favored outcome can be predicted. For instance, in cycloaddition reactions, calculations can determine why one regioisomer is formed preferentially over another by analyzing the transition state energies. Ab initio molecular dynamics (AIMD) simulations can further rationalize selectivity by revealing the interplay between thermodynamic and dynamic preferences on the potential energy surface after the transition state is passed. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The 3,4-dihydro-2H-pyrrol-2-one ring is not planar and can adopt various conformations. Understanding these conformations and the dynamics of their interconversion is crucial as they can significantly influence the molecule's reactivity and biological activity.

Conformational analysis can be performed by systematically exploring the potential energy surface to identify all low-energy conformers (local minima). The relative energies and populations of these conformers can then be determined using quantum chemical calculations.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the motion of every atom is calculated over a period of time by solving Newton's equations of motion, providing a trajectory that reveals the molecule's flexibility and conformational transitions. MD simulations are particularly useful for:

Studying Solvent Effects: Simulating the molecule in a box of explicit solvent molecules provides detailed information on solute-solvent interactions and the structure of the solvation shell.

Investigating Intermolecular Interactions: MD can model how 3,4-dihydro-2H-pyrrol-2-one interacts with other molecules, such as biological receptors or other reactants, which is essential for drug design and understanding reaction mechanisms in condensed phases.

Analyzing Dynamic Processes: By analyzing the MD trajectory, one can understand large-scale molecular motions and the timescales on which they occur, providing insights that are inaccessible from static quantum chemical calculations alone.

Applications of 2h Pyrrol 2 One, 3,4 Dihydro As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the 3,4-dihydro-2H-pyrrole core allows it to serve as a foundational element for synthesizing a variety of intricate heterocyclic systems. Its derivatives are particularly useful in reactions that expand upon the pyrrole (B145914) framework to create fused and spirocyclic structures, which are prevalent in natural products and pharmaceutically active compounds.

Derivatives of 3,4-dihydro-2H-pyrrole are effective precursors for a range of fused pyrrole systems. Specifically, 3,4-dihydro-2H-pyrrole-2-carbonitriles, which are readily accessible, can be used to synthesize various heterocyclic structures through one-pot procedures. These reactions typically proceed via an alkylation followed by an annulation (ring-forming) sequence to yield complex scaffolds in high yields.

This methodology has been successfully applied to produce several classes of fused heterocycles:

Indolizines : 5,6,7,8-Tetrahydroindolizines are synthesized from these precursors. Further dehydrogenation can easily transform these intermediates into the corresponding aromatic indolizine.

Pyrrolizines : The synthesis of 2,3-dihydro-1H-pyrrolizines has been achieved using the same alkylation/annulation strategy.

Azepines : 6,7,8,9-Tetrahydro-5H-pyrrolo[1,2-a]azepines can also be obtained in high yields from 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates.

Fused Heterocycle ClassSpecific Scaffold SynthesizedSynthetic Strategy
Indolizines5,6,7,8-TetrahydroindolizinesAlkylation/Annulation Sequence
Pyrrolizines2,3-dihydro-1H-pyrrolizinesAlkylation/Annulation Sequence
Azepines6,7,8,9-Tetrahydro-5H-pyrrolo[1,2-a]azepinesAlkylation/Annulation Sequence

The 3,4-dihydro-2H-pyrrole skeleton is also a key component in the synthesis of spirocyclic compounds, where two rings share a single atom. A simple and convenient one-pot methodology has been developed for the synthesis of spiro-3,4-dihydro-2H-pyrroles. rasayanjournal.co.in This process involves a tandem nucleophilic cyclization reaction. The reaction begins with a Michael addition between Meldrum's acid and an α,β-unsaturated ketone, followed by conversion to an oxime. rasayanjournal.co.in In the presence of an organic base like triethylamine (B128534), the intermediate undergoes a tandem cyclization to directly form the spiro-3,4-dihydro-2H-pyrrole product. rasayanjournal.co.in This novel route provides an efficient pathway to rigid spiro-heterocycles, which are foundational skeletons in many natural and pharmaceutical products. rasayanjournal.co.in

Intermediate in the Formation of Lactam-Containing Polymers

As a five-membered lactam (a cyclic amide), 2H-Pyrrol-2-one, 3,4-dihydro- possesses the structural features necessary to act as a monomer in ring-opening polymerization to form lactam-containing polymers. This potential is best understood by analogy to its saturated counterpart, 2-pyrrolidone. 2-Pyrrolidone is the monomer used to produce Nylon 4, a polyamide with properties suitable for textiles, films, and molding compounds. chemicalbook.comgoogle.com The polymerization of 2-pyrrolidone occurs via a ring-opening mechanism, typically in the presence of an alkaline catalyst, to form polypyrrolidone. chemicalbook.comgoogle.comchemicalbook.com

Given this precedent, 2H-Pyrrol-2-one, 3,4-dihydro- can similarly serve as an intermediate for polymerization. The presence of the double bond in its structure would result in a polymer with unsaturation in the backbone, potentially offering sites for further modification or influencing the material's final properties, such as rigidity and thermal characteristics, compared to Nylon 4.

Utility in Green Chemistry Methodologies for Target Molecule Synthesis

The synthesis of 3,4-dihydro-2H-pyrrole analogues has been a focus of green chemistry methodologies, which aim to make chemical processes more environmentally benign. researchgate.netsemanticscholar.org An efficient, one-pot, and sustainable protocol has been developed for constructing substituted 3,4-dihydro-2H-pyrroles in an aqueous ethanol (B145695) solvent. researchgate.net This approach involves a multi-step reaction sequence that begins with a Claisen-Schmidt condensation, followed by a Michael addition of a nitroalkane, and concludes with reduction and intramolecular cyclization steps to yield the final product. researchgate.net

Key aspects of this green methodology include:

Use of Environmentally Friendly Solvents : The use of aqueous ethanol significantly reduces the environmental impact compared to traditional organic solvents. researchgate.net

These green synthetic strategies demonstrate the dual benefit of this research, contributing to both the field of sustainable chemistry and the discovery of potentially useful pharmaceutical compounds. researchgate.net

Mechanistic Biological Studies and Biochemical Relevance of 2h Pyrrol 2 One, 3,4 Dihydro and Its Derivatives

Role in Natural Product Biosynthesis and Degradation Pathways

The dihydro-2H-pyrrol-2-one core is a crucial building block in the biosynthesis of complex secondary metabolites and is linked to primary metabolic pathways.

The metabolic cycle of the amino acid L-proline is vital for various cellular functions, including stress adaptation and redox control. nih.gov A key intermediate in both the biosynthesis and degradation of proline is 3,4-dihydro-2H-pyrrole-2-carboxylic acid. researchgate.netmdpi.com The most common pathway for proline biosynthesis involves the cyclization of γ-glutamyl semialdehyde, which is derived from glutamate, to form Δ(1)-pyrroline-5-carboxylate. nih.gov This intermediate is then reduced by Δ(1)-pyrroline-5-carboxylate reductase to yield proline. nih.gov In cancer cells, proline biosynthesis from glutamine has been identified as a critical metabolic pathway that can act as an alternative electron acceptor, particularly under hypoxic conditions, thereby supporting cell proliferation. nih.gov

Cytochalasans are a large family of fungal secondary metabolites known for their potent biological activities. nih.govuni-hannover.de The biosynthesis of their characteristic molecular architecture involves the formation of a pyrrolone core, which is essential for a subsequent intramolecular Diels-Alder reaction that assembles the final octahydroisoindolone scaffold. nih.govnih.gov

The formation of this pyrrolone ring is proposed to occur via a Knoevenagel condensation. nih.govnih.gov Studies on the biosynthesis of pyrichalasin H have implicated the involvement of highly conserved α,β-hydrolase enzymes, such as PyiE. nih.govnih.gov Research using synthetic models has demonstrated that while the condensation can proceed spontaneously, it yields the 1,3-dihydro-2H-pyrrol-2-one tautomer. nih.govnih.gov However, the subsequent cycloaddition reaction requires the 1,5-dihydro-2H-pyrrol-2-one tautomer. nih.govnih.gov This finding suggests that the α,β-hydrolase enzymes are essential for the initial ring cyclization and may play a crucial role in controlling the formation of the correct tautomeric intermediate required for the biosynthesis of cytochalasans. nih.govnih.gov

Table 1: Key Components in Pyrrolone Core Formation in Cytochalasan Biosynthesis
ComponentRoleReference
Knoevenagel CondensationProposed key reaction for forming the pyrrolone core. nih.govnih.gov
α,β-Hydrolase Enzymes (e.g., PyiE, ORFZ)Essential for the initial ring cyclization. nih.govnih.gov
1,5-dihydro-2H-pyrrol-2-oneRequired tautomeric intermediate for the subsequent Diels-Alder reaction. nih.govnih.gov
1,3-dihydro-2H-pyrrol-2-oneTautomer formed spontaneously in non-enzymatic model reactions. nih.govnih.gov

Biochemical Interactions with Enzymes and Receptors

Derivatives of 2H-pyrrol-2-one have been shown to interact with various enzymes and receptors, leading to the modulation of key biological pathways.

While direct inhibition of NAD+ biosynthesis pathways by 2H-pyrrol-2-one, 3,4-dihydro- was not detailed in the provided search results, derivatives containing the pyrrole (B145914) or related pyrrolone scaffold have been identified as inhibitors of other enzymes. For instance, certain 1,3-diaryl-pyrrole derivatives have been shown to be selective inhibitors of butyrylcholinesterase (BChE), acting through a mixed competitive inhibition mode. nih.gov In the context of antimicrobial activity, derivatives such as pyrrolo[3,4-c]pyridine-3-ones have been synthesized as inhibitors of the InhA enzyme in Mycobacterium tuberculosis. mdpi.com Depletion of NAD+ by inhibiting key biosynthetic enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is an attractive strategy for targeting cancer, but specific inhibitors based on the 3,4-dihydro-2H-pyrrol-2-one core were not highlighted. nih.gov

Complex derivatives incorporating the dihydro-pyrrolone ring system have been found to modulate neurotransmitter receptor activity. A notable example involves derivatives with a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core, which act as second-generation positive allosteric modulators (PAMs) for the N-methyl-d-aspartate (NMDA) receptor. nih.gov These compounds show selectivity for GluN2C- and GluN2D-containing NMDA receptors. nih.gov Another class of compounds, 1,2,4-triazolyl octahydropyrrolo[2,3-b]pyrroles, function as potent and selective antagonists for the dopamine (B1211576) D3 receptor. nih.gov These findings indicate that the pyrrole-based scaffold is a valuable template for developing agents that can selectively target components of neurotransmitter systems.

Table 2: Modulation of Neurotransmitter Receptors by Dihydro-pyrrolone Derivatives
Derivative ClassTarget ReceptorMechanism of ActionReference
Dihydropyrrolo[1,2-a]pyrazin-3(4H)-onesGluN2C/D-containing NMDA ReceptorsPositive Allosteric Modulator (PAM) nih.gov
1,2,4-Triazolyl octahydropyrrolo[2,3-b]pyrrolesDopamine D3 ReceptorAntagonist nih.gov

Mechanistic Investigations of Cellular and Antimicrobial Activities

Mechanistic studies have provided insights into how 3,4-dihydro-2H-pyrrol-2-one derivatives exert their antimicrobial and cellular effects. A series of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been identified as a novel scaffold for antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov One lead compound from this series demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 2 µg/mL against MRSE. nih.gov

Furthermore, dihydropyrrol-2-one analogues containing selenourea (B1239437) and thiourea (B124793) have been developed as antagonists of the LasR protein, a key component of the quorum sensing (QS) system in the bacterium Pseudomonas aeruginosa. nih.gov The quorum sensing system is crucial for bacterial communication and virulence. The most potent of these analogues inhibited the las QS system by 81% at a concentration of 125 µM. nih.gov Interestingly, the selenium-containing analogues also showed direct antibacterial activity against S. aureus, with the most potent having a MIC of 15.6 µM. nih.gov

In the realm of cellular activity, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid have been screened for antiproliferative effects against various human cancer cell lines. mdpi.com One compound, cis-4m, showed moderate activity against H1299 and HT-29 cancer cell lines with IC₅₀ values of 25.4 µM and 19.6 µM, respectively, and exhibited a promising selectivity index. mdpi.com

Table 3: Cellular and Antimicrobial Activities of 2H-Pyrrol-2-one, 3,4-dihydro- Derivatives
Derivative ClassActivityMechanism/TargetKey FindingsReference
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-onesAntibacterialMethicillin-resistant S. aureus (MRSA) & S. epidermidis (MRSE)Lead compound MICs: 8 µg/mL (MRSA), 2 µg/mL (MRSE). nih.gov
Selenourea/Thiourea Dihydropyrrol-2-onesQuorum Sensing Inhibition & AntibacterialLasR antagonist in P. aeruginosa; direct activity against S. aureusUp to 81% QS inhibition; MIC of 15.6 µM against S. aureus. nih.gov
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acidsAntiproliferativeHuman cancer cell lines (H1299, HT-29)IC₅₀ values of 19.6-25.4 µM with good selectivity. mdpi.com

Studies on Antiproliferative Mechanisms and Cell Cycle Modulation

Derivatives of 2H-Pyrrol-2-one, 3,4-dihydro- have emerged as promising candidates in oncology research, exhibiting potent antiproliferative activity against various human cancer cell lines. nih.govresearchgate.netnih.gov The mechanisms underlying this activity are multifaceted, often involving the disruption of critical cellular processes such as cell division and cell cycle progression.

One of the key mechanisms of action for certain pyrrolone derivatives is the inhibition of tubulin polymerization. researchgate.net Microtubules, dynamic polymers of tubulin, are essential for forming the mitotic spindle, a structure critical for chromosome segregation during mitosis. By interfering with tubulin dynamics, these compounds can disrupt mitotic spindle formation, leading to an arrest of the cell cycle, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). mdpi.com For instance, a series of new Pyrrol-2-one derivatives demonstrated a broad spectrum of growth inhibitory activity against a panel of 60 human cancer cell lines, with some compounds showing selectivity towards renal, lung, colon, and ovarian cancer cell lines. researchgate.net

Studies on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have revealed promising antiproliferative activity when screened against multiple human cancer cell lines, with some compounds showing a high selectivity index compared to the standard chemotherapeutic agent, Cisplatin. nih.govresearchgate.netnih.gov The metabolic cycle of L-proline, a key process for cancer cell survival and proliferation, involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a crucial intermediate, suggesting a potential target for these derivatives. nih.govresearchgate.netnih.gov

Furthermore, highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been identified as having antitumoral effects in hormone-dependent cancers, such as ER-positive breast and endometrial cancer. mdpi.com These compounds can exhibit antiestrogenic effects by inhibiting 17β-estradiol (E2)-stimulated ERα-mediated transcription, offering a potential therapeutic strategy to overcome resistance to current endocrine therapies. mdpi.com Flow cytometric analysis has shown that treatment with related compounds can cause cell accumulation in the G0/G1 phase of the cell cycle, with a corresponding decrease in the number of cells in the S phase, indicating a halt in cell proliferation. nih.gov

Compound ClassCancer Cell Lines TestedObserved Mechanism of ActionReference
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivativesMultiple human cancer cell linesExhibited promising antiproliferative activity and high selectivity index. nih.govresearchgate.netnih.gov
Pyrrol-2(3H)-one derivativesPanel of 60 human cancer cell linesInhibition of tubulin polymerization, leading to cell cycle arrest. researchgate.net
5-Hydroxy-2H-pyrrol-2-onesERα-positive breast and endometrial cancer cellsAntiestrogenic effects via inhibition of ERα-mediated transcription. mdpi.com
4-Amino-5-halogenated-pyrrolo[2,3-d]pyrimidinesL1210 leukemia cellsInhibition of cell growth with IC50 values in the low micromolar range. nih.gov

Molecular Basis of Antimicrobial and Antiviral Effects

The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole-containing compounds, including derivatives of 2H-Pyrrol-2-one, 3,4-dihydro-, have shown significant potential in this area. nih.gov

Antibacterial Mechanisms: Research has highlighted the efficacy of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones as a new scaffold for developing antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.gov One lead compound demonstrated minimum inhibitory concentrations (MICs) of 8 and 4 μg/mL against MRSA and MRSE, respectively, and also showed activity against linezolid-resistant MRSA. nih.gov The molecular basis for the activity of some pyrrole derivatives involves the inhibition of essential bacterial enzymes. For instance, molecular docking studies on 1,2,3,4-tetrasubstituted pyrrole derivatives have explored their interactions with bacterial protein targets. acgpubs.org These studies suggest that the antibacterial effect against Gram-positive bacteria may be due to specific interactions, like hydrogen bonding, within the active site of target proteins, which is not observed against Gram-negative bacteria, possibly due to differences in outer membrane permeability. acgpubs.org Other pyrrolamide-type compounds have been found to inhibit bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), enzymes crucial for DNA replication, thereby exhibiting exceptional efficacy against drug-resistant bacterial infections. nih.gov

Antiviral Mechanisms: Certain pyrrole-based structures have also been evaluated for their antiviral properties. Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov For example, 4-amino-5-bromo and 4-amino-5-iodo derivatives produced a significant reduction in virus titer. nih.gov The mechanism of action for these nucleoside analogues often involves the inhibition of viral DNA polymerase, a key enzyme in viral replication. Similarly, studies on pyrazole-based heterocycles, including a pyrrolone derivative, showed potential antiviral activity against avian influenza virus (AIV), as indicated by a decrease in the hemagglutination (HA) viral titer in infected chicken embryos. nih.gov This suggests that the compounds may interfere with the virus's ability to agglutinate red blood cells, a crucial step in its infection cycle. nih.gov

Compound ClassTarget OrganismObserved Effect/MechanismMIC/Activity
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-onesMRSA & MRSENovel antibacterial scaffold.MICs of 8 & 4 μg/mL, respectively.
Pyrrolamide-type derivativesDrug-resistant bacteriaInhibition of DNA gyrase (GyrB) and topoisomerase IV (ParE).Not specified
4-Amino-5-halogenated-pyrrolo[2,3-d]pyrimidinesHCMV, HSV-1Inhibition of viral replication.>5 log reduction in virus titer at 10-100 µM.
Pyrrolone derivative (from pyrazole-based synthesis)Avian Influenza Virus (AIV)Inhibition of hemagglutination.Decreased HA viral titer.

Anti-inflammatory Properties and Mechanisms

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.gov Several derivatives of the pyrrole scaffold have demonstrated significant anti-inflammatory activity, suggesting their potential as alternatives to classical NSAIDs. nih.govresearchgate.net

The primary mechanism for the anti-inflammatory effect of many pyrrole derivatives is the inhibition of the COX-2 isoenzyme. nih.gov COX-2 is inducible and its expression is elevated at sites of inflammation, where it catalyzes the production of prostaglandins (B1171923) that mediate pain and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially better gastric safety profile compared to non-selective NSAIDs. nih.gov Molecular docking studies of certain pyrrolopyridine derivatives have confirmed their ability to bind to the active site of the COX-2 enzyme, interacting with key amino acid residues like Tyr 355. nih.gov

In addition to COX inhibition, some pyrrole derivatives may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.gov For example, some fused pyrroles have shown promising activity as inhibitors of pro-inflammatory cytokines in vitro. nih.gov The anti-inflammatory activity of certain pyrrolone derivatives has been found to be comparable to that of diclofenac (B195802), a widely used NSAID. researchgate.net Studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have also demonstrated significant analgesic and anti-inflammatory activities in various experimental pain models, including inflammatory pain. nih.gov

Compound ClassProposed MechanismExperimental Model/AssayObserved Potency
PyrrolopyridinesSelective COX-2 inhibitionIn vivo anti-inflammatory assay, in vitro cytokine inhibition, molecular dockingActivity comparable to diclofenac.
Pyrrol-2(3H)-one derivativesInhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.In vivo pharmacological studiesSignificant activity, comparable to diclofenac.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativesInhibition of inflammatory mediators.Experimental models of inflammatory pain.Showed significant antiedematous (anti-inflammatory) activity.
2,4-Disubstituted thiazole (B1198619) derivativesInhibition of protein (albumin) denaturation.In vitro albumin denaturation methodSome derivatives showed better activity than standard diclofenac sodium.

Emerging Research Areas and Future Perspectives in 2h Pyrrol 2 One, 3,4 Dihydro Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of the γ-lactam core is a major focus of contemporary organic chemistry, with a strong emphasis on developing milder, more sustainable, and environmentally friendly methods. researchgate.net Researchers are moving away from harsh conditions and exploring innovative catalytic systems to construct this valuable heterocyclic framework. researchgate.net

Key developments include:

Photocatalysis and Electrocatalysis : The use of renewable light sources and electricity as driving forces for chemical reactions represents a significant leap in sustainable synthesis. researchgate.netresearchgate.net Visible-light-mediated strategies, often employing organic dyes or iridium-based photocatalysts, enable the construction of γ-lactams through cascade radical addition/cyclization sequences at room temperature. researchgate.net These methods are noted for their high efficiency and compatibility with a wide range of functional groups. researchgate.netresearchgate.net

Carbon Capture and Utilization (CCU) : In a novel approach to green chemistry, researchers have developed methods to synthesize functionalized γ-lactams using impure CO2 streams, such as car exhaust, as a direct C1 source. researchgate.netrepec.org This strategy not only provides a sustainable route to these important molecules but also contributes to carbon capture and utilization efforts. repec.org

Biocatalysis : Enzymatic C-H amidation has emerged as a powerful tool for the asymmetric synthesis of enantioenriched γ-lactams. nih.gov This biocatalytic approach offers high enantioselectivity and operates under mild conditions, providing a green alternative to traditional chemical methods. nih.gov

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products. nih.govbeilstein-journals.org The Ugi reaction followed by an intramolecular Michael addition is one such strategy used for the diastereoselective synthesis of highly functionalized γ-lactams. nih.gov These methods offer high atom economy and allow for the rapid generation of diverse molecular libraries. nih.gov

Advanced Catalytic Systems : A wide array of hybrid catalyzing systems are being employed, including nanocatalysts and catalysts based on earth-abundant, non-precious metals like nickel and copper. researchgate.netnih.gov These catalysts are often reusable and highly selective, making the synthetic processes more cost-effective and sustainable. nih.gov

Table 1: Overview of Modern Synthetic Routes to γ-Lactams
Synthetic StrategyKey FeaturesCatalyst/ConditionsReference
Visible-Light PhotocatalysisSustainable, mild conditions, high functional group tolerance.Organic dyes, Iridium complexes, visible light. researchgate.netresearchgate.net
CO2 UtilizationUses impure CO2 as a C1 source, promotes carbon capture.Transition metal catalysts. repec.org
BiocatalysisHigh enantioselectivity, environmentally benign.Engineered hemoproteins (enzymes). nih.gov
Multicomponent ReactionsHigh efficiency, atom economy, rapid diversity generation.Ugi/Michael addition sequence. nih.govnih.gov
Earth-Abundant Metal CatalysisCost-effective, reusable catalysts.Nickel-based heterogeneous catalysts. nih.gov

Exploration of Uncharted Reactivity Patterns and Mechanistic Insights

A deeper understanding of the intrinsic reactivity of the 2H-pyrrol-2-one, 3,4-dihydro- ring system is crucial for its application in total synthesis and drug discovery. Research in this area focuses on elucidating reaction mechanisms and exploring new chemical transformations. researchgate.net

The reactivity of the pyrrolone ring can be targeted at several key positions: the methylene (B1212753) unit, the C=C double bond, and the carbonyl group. researchgate.net Detailed mechanistic experiments, photophysical studies, and computational analyses are providing unprecedented insights. researchgate.netnih.gov For instance, density functional theory (DFT) calculations have been used to explore the reaction mechanism of enzyme-catalyzed C-H amidation, revealing the energetics of different intermediates and transition states. nih.gov Similarly, the plausible mechanism for the visible-light-mediated synthesis of N-aryl γ-lactams has been elucidated, involving single electron transfer (SET) processes and radical intermediates. researchgate.netresearchgate.net These studies are essential for optimizing reaction conditions and designing new synthetic strategies with predictable outcomes.

Advanced Applications in Materials Science and Functional Molecules

While the primary focus of 2H-pyrrol-2-one, 3,4-dihydro- chemistry has been in the pharmaceutical realm, its potential in materials science is a growing area of interest. researchgate.net The related pyrrole (B145914) heterocycles are key components in various materials, including natural pigments like phycocyanin. researchgate.net The robust and versatile nature of the γ-lactam scaffold makes it an excellent building block for creating more complex, functional molecules.

Derivatives such as 3,4-dihydro-2H-pyrrole-2-carbonitriles serve as valuable synthetic intermediates for the one-pot synthesis of fused heterocyclic systems, including indolizines, pyrrolizines, and 2,2′-bipyrroles. nih.govacs.org These fused systems are of interest for their unique electronic and photophysical properties, suggesting potential applications in organic electronics and sensor technology. The ability to functionalize the pyrrolone core allows for the fine-tuning of molecular properties, opening avenues for the development of novel functional dyes, ligands for metal complexes, and building blocks for polymers.

Deeper Understanding of Biochemical Roles and Molecular Targets

The γ-lactam ring is a privileged structure in medicinal chemistry, found in a vast number of natural and synthetic compounds with potent biological activity. nih.govnih.gov Emerging research continues to uncover new biochemical roles and molecular targets for derivatives of 2H-pyrrol-2-one, 3,4-dihydro-.

These compounds have demonstrated a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, antiviral, and anticancer activities. beilstein-journals.org For example, certain unsaturated γ-lactam derivatives exhibit significant antiproliferative activity against human tumor cell lines by inhibiting key cellular pathways, such as the p53-MDM2 interaction or the STAT3 signaling pathway. nih.gov Fused pyrrolone systems, like pyrrolo[3,4-c]pyridines, have been identified as potent inhibitors of enzymes crucial in disease progression, such as matrix metalloproteinases (MMPs) and spleen tyrosine kinase (SYK). nih.govmdpi.com This highlights the role of the γ-lactam core as a versatile scaffold for designing targeted therapeutic agents. nih.gov

Table 2: Bioactive Compounds and Derivatives Featuring the γ-Lactam Core
Compound Class/DerivativeBiological ActivityMolecular Target/MechanismReference
Unsaturated γ-lactamsAntiproliferativep53-MDM2 and STAT3 inhibitors nih.gov
Pyrrolo[3,4-c]pyridine derivativesAnti-inflammatory, AnticancerMMP and SYK kinase inhibitors nih.gov
3-hydroxy-1,5-dihydro-2H-pyrrol-2-onesAntibacterial, Antiviral, Anti-inflammatoryVarious beilstein-journals.org
OteromycinBioactive Natural ProductNot specified researchgate.net
ViolaceinBioactive Natural ProductNot specified researchgate.net

Environmental Fate and Transformation Pathways of Pyrrolones

The environmental fate and transformation pathways of 2H-Pyrrol-2-one, 3,4-dihydro- and its derivatives are not extensively documented in current literature. As the production and use of these compounds increase, particularly in the pharmaceutical and agrochemical sectors, understanding their environmental impact becomes critical. Future research will need to address their persistence, mobility, and potential for biodegradation or transformation in soil and aquatic environments. This knowledge gap represents a significant opportunity for future studies in environmental chemistry and toxicology to ensure the sustainable use of this important class of molecules.

Integration of Machine Learning and AI in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of complex molecules like γ-lactams. acs.org These computational tools can analyze vast datasets from chemical reactions to build predictive models, accelerating the discovery and optimization of synthetic routes. acs.orgresearchgate.net

In the context of γ-lactam synthesis, ML algorithms have been successfully used to optimize reaction conditions. For instance, a multi-objective algorithm was trained on a dataset of 25 solvents to identify the optimal conditions for achieving both high conversion and high diastereomeric excess in a γ-lactam synthesis. acs.org The resulting model demonstrated strong predictive power, showcasing the ability of ML to serve as a powerful design of experiments (DoE) methodology. acs.org By predicting reaction yields and identifying optimal catalysts from a large pool of candidates, ML and AI can significantly reduce the time and resources required for experimental work, paving the way for more rapid and efficient development of novel 2H-pyrrol-2-one, 3,4-dihydro- derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized protocols for synthesizing 3,4-dihydro-2H-pyrrol-2-one derivatives with high purity and yield?

  • Methodology : Base-assisted cyclization using substituted nitriles (e.g., 4-oxo-4-phenylbutanenitrile derivatives) under reflux conditions in ethanol or benzene, followed by purification via column chromatography or recrystallization. Key parameters include substrate stoichiometry (1:1.2 molar ratio for aryl groups) and reaction time (6–12 hours). Yields range from 46% to 88% depending on substituent electronic effects .
  • Validation : Purity is confirmed by thin-layer chromatography (Rf values: 0.3–0.6 in ethyl acetate/hexane). Structural verification employs ¹H/¹³C NMR (δ 5.2–7.8 ppm for aromatic protons) and HRMS (e.g., m/z 320.1052 for C18H15ClNO2) .

Q. How can researchers confirm the molecular structure of 3,4-dihydro-2H-pyrrol-2-one derivatives experimentally?

  • Analytical Workflow :

  • FTIR : Detect hydroxyl (ν ~3400 cm⁻¹) and carbonyl (ν ~1680 cm⁻¹) stretching vibrations.
  • NMR : Assign aromatic protons (δ 6.5–7.8 ppm) and dihydropyrrole ring protons (δ 2.8–5.1 ppm).
  • HRMS : Match observed [M+H]⁺ peaks with theoretical values (e.g., 420.0893 for C21H20Cl2NO4) to confirm molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for dihydropyrrole derivatives with similar substituents?

  • Case Study : For compounds like 5-(4-chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (8m) vs. 5-(4-hydroxyphenyl)-3,5-diphenyl derivative (16a):

  • Use 2D NMR (COSY, HSQC) to differentiate overlapping signals caused by para-substituents.
  • Compare melting points (e.g., 209.0–211.9°C for 15m vs. 138.1–140.6°C for 16a) to assess crystallinity differences due to hydrogen bonding .

Q. How do reaction conditions influence the regioselectivity of dihydropyrrole ring formation in multicomponent reactions?

  • Mechanistic Insight : In four-component reactions involving arylamines and cyclic 1,3-diketones, regioselectivity is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor pyridinone formation, while nonpolar solvents (e.g., toluene) promote dihydropyran derivatives.
  • Catalyst choice : Base-assisted cyclization (e.g., K2CO3) enhances nucleophilic attack at the α-position of the diketone .

Q. What are the structure-activity relationships (SAR) for dihydropyrrole derivatives in pharmacological studies?

  • Key Findings :

  • Anticancer activity : Derivatives with electron-withdrawing groups (e.g., 3,5-dichlorophenyl in compound 30) show enhanced cytotoxicity (IC50 <10 µM) due to improved membrane permeability.
  • Enzyme inhibition : Hydroxy-substituted derivatives (e.g., 5-hydroxy-3-phenyl variants) exhibit PDK1 kinase inhibition (Ki ~0.8 µM) via hydrogen bonding with active-site residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.